molecular formula C26H26ClN3O3S B2823436 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorobenzyl)urea CAS No. 946299-57-6

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2823436
CAS No.: 946299-57-6
M. Wt: 496.02
InChI Key: QEWUDTKHUGMLED-UHFFFAOYSA-N
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Description

1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound characterized by its complex structure, which includes an indole moiety, a sulfonyl group, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative, 1-benzyl-2-methyl-1H-indole, through a Fischer indole synthesis or other suitable methods.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Alkylation: The sulfonylated indole is alkylated with an appropriate alkyl halide to introduce the ethyl linker.

    Urea Formation: Finally, the compound is reacted with 4-chlorobenzyl isocyanate to form the urea linkage, yielding the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the indole or urea groups.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the indole or urea groups.

    Substitution: Substituted chlorobenzyl derivatives.

Scientific Research Applications

1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorobenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets. The indole moiety can interact with enzymes or receptors, while the sulfonyl and urea groups may enhance binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

    1-(2-((1-Benzyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorobenzyl)urea: Lacks the methyl group on the indole moiety.

    1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-benzylurea: Lacks the chlorobenzyl group.

Uniqueness: 1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-chlorobenzyl)urea is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O3S/c1-19-25(23-9-5-6-10-24(23)30(19)18-21-7-3-2-4-8-21)34(32,33)16-15-28-26(31)29-17-20-11-13-22(27)14-12-20/h2-14H,15-18H2,1H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWUDTKHUGMLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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